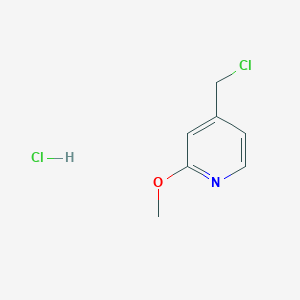

4-(Chloromethyl)-2-methoxypyridine hydrochloride

描述

4-(Chloromethyl)-2-methoxypyridine hydrochloride is a pyridine derivative featuring a chloromethyl (-CH2Cl) group at the 4-position and a methoxy (-OCH3) group at the 2-position of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of proton pump inhibitors (PPIs) and other bioactive molecules . Its molecular formula is C7H8ClNO·HCl (total molecular weight: 194.06 g/mol), with the hydrochloride salt enhancing its stability and solubility for synthetic applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-methoxypyridine hydrochloride typically involves the chloromethylation of 2-methoxypyridine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require heating to facilitate the formation of the chloromethyl group on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through crystallization or distillation to achieve the desired purity levels .

化学反应分析

Types of Reactions

4-(Chloromethyl)-2-methoxypyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl derivatives.

科学研究应用

Synthetic Organic Chemistry

4-(Chloromethyl)-2-methoxypyridine hydrochloride is primarily used as an intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for constructing more complex molecules. This compound facilitates the development of various derivatives that can be utilized in different chemical reactions, enhancing its significance in synthetic organic chemistry.

Applications in Synthesis

- Pharmaceuticals : It serves as a key building block for synthesizing various pharmaceutical compounds. The chloromethyl group allows for further modifications, enabling the creation of diverse pharmacologically active molecules.

- Agrochemicals : Similar to pharmaceuticals, this compound plays a crucial role in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides.

Research has indicated that this compound exhibits notable biological activity, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme is essential for drug metabolism, making this compound relevant in pharmacokinetics and drug development.

Potential Therapeutic Uses

- Drug Metabolism : Its interaction with cytochrome P450 enzymes suggests that it could influence the metabolism of various drugs, potentially affecting their efficacy and safety profiles.

- Medicinal Chemistry : The structural features of this compound indicate potential applications in developing new pharmaceuticals targeting specific biological pathways.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Inhibition Studies : Research has shown that this compound effectively inhibits CYP1A2 activity, which could lead to altered drug metabolism profiles when co-administered with other medications. This finding underscores its importance in the field of drug interaction studies.

- Synthesis Pathways : Various synthetic routes have been explored for producing this compound, emphasizing its role as an intermediate in generating other biologically active molecules. For instance, methods involving nucleophilic substitution reactions have been highlighted as effective strategies for synthesizing derivatives with enhanced biological properties.

作用机制

The mechanism of action of 4-(Chloromethyl)-2-methoxypyridine hydrochloride involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, facilitating various chemical transformations. The compound can interact with molecular targets such as enzymes or receptors, leading to the formation of covalent bonds and subsequent biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Molecular Properties

The position of substituents on the pyridine ring significantly influences physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Molecular Comparisons

Key Observations :

- Electron-Withdrawing Groups : The trifluoroethoxy group (-OCH2CF3) in the fourth entry enhances electrophilicity at the chloromethyl site, facilitating reactions with thiols or amines .

- Positional Isomerism : The 4-chloromethyl vs. 5-chloromethyl isomers (first vs. third entries) exhibit distinct electronic environments, impacting their utility in regioselective syntheses .

4-(Chloromethyl)-2-methoxypyridine Hydrochloride

- Synthesis : Typically derived from 4-(hydroxymethyl)-2-methoxypyridine via treatment with thionyl chloride (SOCl2), followed by HCl salt formation. This method parallels the synthesis of 2-chloromethyl-4-methylpyridine hydrochloride, where SOCl2 converts hydroxyl to chloromethyl groups efficiently (~82% yield) .

Comparable Compounds

- 2-(Chloromethyl)-4-methoxy-3-methylpyridine HCl: Synthesized via alkylation of thiophenol intermediates with substituted benzoyl chlorides, as seen in the preparation of Rabeprazole precursors .

- 5-(Chloromethyl)-2-methoxypyridine : Produced by selective chlorination of hydroxymethyl precursors, though positional isomer separation may be required .

Research Findings and Trends

Recent studies emphasize the role of substituent engineering in optimizing pharmacokinetics. For example:

- Pyridine derivatives with electron-withdrawing groups (e.g., -CF3) show improved antifungal activity compared to methoxy-substituted analogs .

- Methyl groups at the 3-position (as in 2-(chloromethyl)-4-methoxy-3-methylpyridine HCl) reduce off-target binding in PPIs, enhancing therapeutic specificity .

生物活性

4-(Chloromethyl)-2-methoxypyridine hydrochloride (CAS No. 193001-96-6) is an organic compound characterized by a pyridine ring substituted with both a chloromethyl and a methoxy group. This unique structure imparts various biological activities and potential applications in medicinal chemistry and organic synthesis. The compound's interactions with biological macromolecules, particularly proteins involved in metabolic pathways, have garnered interest in recent research.

- Molecular Formula : C7H9Cl2NO

- Appearance : White to grayish-brown crystalline powder

- Classification : Organic compound with pharmaceutical relevance

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The chloromethyl group can form covalent bonds with active site residues, potentially inhibiting enzyme activity. Additionally, the methoxy group may facilitate hydrogen bonding and electrostatic interactions, stabilizing the compound's binding to its targets .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

- Binding Affinity : Initial studies suggest that it interacts with proteins, influencing their activity and possibly modulating cellular processes .

Case Studies

- Antimicrobial Activity : A study explored the compound's efficacy against specific bacterial strains. Results indicated a moderate inhibitory effect on bacterial growth, suggesting its potential as an antimicrobial agent.

- Cancer Research : Another investigation assessed the compound's impact on cancer cell lines. It demonstrated selective cytotoxicity towards certain tumor cells, indicating its potential as an anticancer drug candidate .

Comparative Analysis

The following table summarizes the structural similarities and key features of compounds related to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Chloromethyl)-4-methoxypyridine hydrochloride | C9H12ClNO·HCl | Additional methyl groups; higher lipophilicity |

| 3-(Chloromethyl)-2-methoxypyridine hydrochloride | C9H12ClNO·HCl | Different substitution on the pyridine ring |

| 4-Methoxy-3-pyridinemethanol | C10H13NO3 | Lacks halogen; used primarily in medicinal chemistry |

Synthesis Methods

The synthesis of this compound has been reported through various methods involving the reaction of 2-methoxypyridine with chloromethyl methyl ether. This reaction highlights its utility as an intermediate in organic synthesis, particularly in pharmaceutical applications .

常见问题

Q. Basic: What are the common synthetic routes for 4-(Chloromethyl)-2-methoxypyridine hydrochloride?

Answer:

The synthesis typically involves nucleophilic substitution or functional group interconversion. For example:

- Chloromethylation : Reacting 2-methoxypyridine derivatives with chloromethylation agents (e.g., formaldehyde/HCl) under controlled conditions to introduce the chloromethyl group .

- Protection-Deprotection Strategies : Using methoxy groups as protecting agents during synthesis to prevent undesired side reactions, followed by acidic or basic workup .

- Purification : Recrystallization from polar aprotic solvents (e.g., acetonitrile) to isolate the hydrochloride salt with >95% purity .

Q. Basic: What standard analytical techniques are used to assess the purity of this compound?

Answer:

- HPLC/UV-Vis : Quantifies impurities using reverse-phase C18 columns with acetonitrile/water mobile phases, detecting UV absorbance at 254 nm .

- 1H/13C NMR : Confirms structural integrity by identifying peaks for methoxy (δ ~3.8 ppm), chloromethyl (δ ~4.5 ppm), and aromatic protons .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies the molecular ion peak ([M+H]+ at m/z 192.5) and fragmentation patterns .

Q. Advanced: How do steric and electronic factors influence the reactivity of the chloromethyl group in substitution reactions?

Answer:

- Steric Hindrance : The methoxy group at the 2-position directs nucleophilic attacks to the 4-position due to steric shielding, favoring regioselectivity .

- Electronic Effects : The electron-donating methoxy group activates the pyridine ring, enhancing the electrophilicity of the chloromethyl group. This facilitates nucleophilic substitutions with amines or thiols under mild conditions (e.g., room temperature, polar solvents) .

- Competitive Pathways : Competing elimination reactions may occur under basic conditions, requiring pH optimization (pH 6–7) to suppress dehydrohalogenation .

Q. Advanced: What mechanistic insights exist for the oxidation of this compound?

Answer:

- N-Oxide Formation : Oxidation with m-CPBA or H₂O₂ in acetic acid yields pyridine N-oxides, characterized by a downfield shift in the N-oxide proton (δ ~8.5 ppm in 1H NMR) .

- Side-Chain Oxidation : Strong oxidizing agents (e.g., KMnO₄) may convert the chloromethyl group to a carboxylic acid, necessitating controlled stoichiometry and temperature (<50°C) to avoid over-oxidation .

- Spectroscopic Monitoring : IR spectroscopy tracks C=O stretch formation (~1700 cm⁻¹) to confirm oxidation products .

Q. Advanced: How does the reactivity of this compound compare to its isomers (e.g., 3-chloromethyl or 5-methoxy derivatives)?

Answer:

- Positional Effects : The 2-methoxy-4-chloromethyl configuration enhances electrophilicity at the 4-position compared to 3-chloromethyl isomers, which exhibit reduced reactivity due to unfavorable resonance stabilization .

- Comparative Kinetics : Kinetic studies using amines (e.g., benzylamine) show 4-(Chloromethyl)-2-methoxypyridine reacts 2–3× faster than 3-chloromethyl analogs, as quantified by pseudo-first-order rate constants .

- Thermodynamic Stability : DFT calculations reveal lower activation energy for substitution in the 4-position due to optimal orbital alignment .

Q. Advanced: What strategies mitigate hygroscopicity during storage and handling?

Answer:

- Inert Atmosphere Storage : Store under argon or nitrogen in desiccators with silica gel to prevent moisture absorption .

- Lyophilization : Freeze-drying the compound post-synthesis reduces water content to <0.1% (Karl Fischer titration) .

- Formulation : Prepare stable co-crystals with counterions (e.g., succinic acid) to minimize deliquescence .

Q. Advanced: What advanced structural elucidation techniques are used for this compound?

Answer:

- Single-Crystal X-ray Diffraction : Resolves bond lengths and angles (e.g., C-Cl bond ~1.79 Å), confirming the hydrochloride salt formation .

- 2D NMR (COSY, HSQC) : Maps coupling between methoxy protons and adjacent aromatic carbons, ruling out positional isomers .

- Thermogravimetric Analysis (TGA) : Quantifies thermal stability, showing decomposition onset at ~200°C .

Q. Advanced: How is this compound utilized as an intermediate in drug synthesis?

Answer:

- Antihistamine Synthesis : Reacts with secondary amines (e.g., piperidine) to form quaternary ammonium centers in histamine H1 receptor antagonists .

- Cross-Coupling Reactions : Participates in Suzuki-Miyaura couplings with arylboronic acids to generate biaryl pharmacophores, requiring Pd(PPh₃)₄ catalysts and anhydrous DMF .

- Scale-Up Challenges : Optimize reaction parameters (e.g., 60°C, 12 hr) to minimize dimerization byproducts, monitored via LC-MS .

属性

IUPAC Name |

4-(chloromethyl)-2-methoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-7-4-6(5-8)2-3-9-7;/h2-4H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDWIGUXCXCNBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627045 | |

| Record name | 4-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193001-96-6 | |

| Record name | 4-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。